N-methylisoquinolin-6-amine hydrochloride
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Overview
Description
N-methylisoquinolin-6-amine hydrochloride is a chemical compound with the molecular formula C10H11ClN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylisoquinolin-6-amine hydrochloride typically involves the methylation of isoquinolin-6-amine. One common method is the reaction of isoquinolin-6-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The resulting N-Methylisoquinolin-6-amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other purification techniques to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-methylisoquinolin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylisoquinolin-6-one.
Reduction: It can be reduced to form N-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: N-methylisoquinolin-6-one.
Reduction: N-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-methylisoquinolin-6-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methylisoquinolin-6-amine hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes or receptors, depending on its chemical structure and the biological system in which it is used. The compound can also undergo metabolic transformations, such as N-dealkylation and N-oxidation, which can influence its pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of N-methylisoquinolin-6-amine hydrochloride.
N-Methylisoquinolin-6-amine: The non-hydrochloride form of the compound.
N-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine: A reduced form of the compound.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility in water, making it more suitable for various applications in research and industry .
Properties
IUPAC Name |
N-methylisoquinolin-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c1-11-10-3-2-9-7-12-5-4-8(9)6-10;/h2-7,11H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOMSULQNLPMOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)C=NC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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